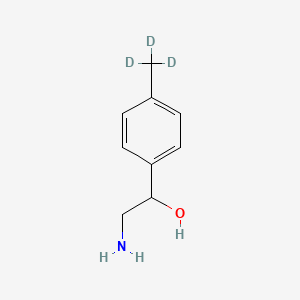

2-Amino-1-(4-methylphenyl)ethanol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(4-methylphenyl)ethanol-d3: is a deuterated derivative of 2-Amino-1-(4-methylphenyl)ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylphenyl)ethanol-d3 typically involves the following steps:

Starting Material: The synthesis begins with 4-methylbenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Amination: The alcohol is then subjected to amination using ammonia or an amine source in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reduction: Large-scale reduction of 4-methylbenzaldehyde using industrial-grade reducing agents.

Catalytic Amination: High-pressure reactors are used for the amination process to ensure high yield and purity.

Deuterium Exchange: Industrial deuterium sources and catalysts are employed to achieve efficient deuteration.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(4-methylphenyl)ethanol-d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of 4-methylphenylethylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-methylphenyl)ethanol-d3 has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug metabolism studies.

Industry: Utilized in the development of deuterated drugs and in the study of reaction kinetics.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanol-d3 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.

Pathways Involved: It participates in oxidation-reduction reactions and can act as a substrate or inhibitor in enzymatic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-1-(4-methylphenyl)ethanol: The non-deuterated form of the compound.

4-Methylphenylethylamine: A structurally similar compound with an amine group.

4-Methylbenzylamine: Another related compound with a benzylamine structure.

Uniqueness

2-Amino-1-(4-methylphenyl)ethanol-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately.

Biologische Aktivität

2-Amino-1-(4-methylphenyl)ethanol-d3, commonly referred to as AMPE-d3, is a deuterated analog of 2-amino-1-(4-methylphenyl)ethanol (AMPE). Its molecular structure, which includes an amino group and a hydroxyl group attached to a para-methylphenyl group, allows it to interact with various biological systems, particularly within the central nervous system (CNS). The incorporation of deuterium enhances its utility in pharmacological research by allowing precise tracking in biological studies without altering its chemical properties.

Structural Properties

- Molecular Formula : C9H13D3NO

- Molecular Weight : Approximately 154.23 g/mol

- Key Functional Groups :

- Amino group (-NH2)

- Hydroxyl group (-OH)

The biological activity of AMPE-d3 is primarily attributed to its structural similarity to neurotransmitters, particularly phenylethylamine. This similarity facilitates its interaction with various receptors and enzymes involved in neurotransmitter signaling pathways. Notably, AMPE-d3 has been shown to influence levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and cognitive functions.

Biological Activity Overview

AMPE-d3 exhibits several biological activities that are relevant for both therapeutic applications and research purposes:

- Neuromodulation : It acts as a neuromodulator affecting learning, memory, and motor functions.

- Receptor Interactions : It binds reversibly to octopaminergic receptors and interacts with multiple monoamine transporters, contributing to its potential effects on mood and cognition .

- Neuropharmacology : Research indicates that AMPE-d3 may have implications in neurological disorders such as Parkinson's disease and Alzheimer's disease due to its ability to modulate neurotransmitter levels.

Case Studies

- Neurotransmitter Modulation : A study explored the effects of AMPE-d3 on neurotransmitter levels in rodent models. Results indicated that administration of AMPE-d3 led to increased dopamine and serotonin levels in the brain, suggesting potential benefits in mood disorders.

- Behavioral Studies : In behavioral assays, AMPE-d3 was found to enhance cognitive performance in tasks assessing learning and memory. These findings support its role as a cognitive enhancer.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-1-(4-methylphenyl)propan-1-one | 149403-05-4 | Synthetic cathinone; affects neurotransmitter levels |

| Octopamine | 51-67-0 | Sympathomimetic amine; involved in stress response |

| Norfenefrine | 132-52-3 | Potent vasoconstrictor; similar amine structure |

The table above illustrates compounds with structural similarities to AMPE-d3, highlighting their relevance in neuropharmacology and potential therapeutic applications.

Applications

AMPE-d3 is being investigated for various applications:

- Pharmaceutical Development : Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for mood disorders and neurodegenerative diseases.

- Research Tool : The deuterated nature of AMPE-d3 allows for advanced tracking in metabolic studies using mass spectrometry, providing insights into drug metabolism and pharmacokinetics .

Eigenschaften

IUPAC Name |

2-amino-1-[4-(trideuteriomethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.